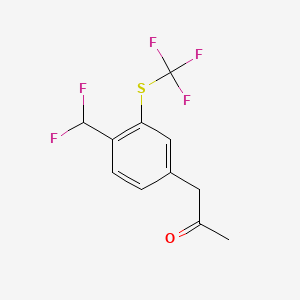
1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
One common synthetic route involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions to introduce the desired functional groups . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with specific functional groups.
Biology: It may be utilized in the study of biochemical pathways and interactions, particularly those involving fluorinated compounds.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It can be employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the trifluoromethylthio group.
Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of the target compound, it has different reactivity and applications.
Fluorinated ketones: These compounds share the ketone functional group and fluorine atoms but may have different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9F5OS |
|---|---|
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
1-[4-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-8(10(12)13)9(5-7)18-11(14,15)16/h2-3,5,10H,4H2,1H3 |
Clé InChI |
FSQHWORBLNVJSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)C(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


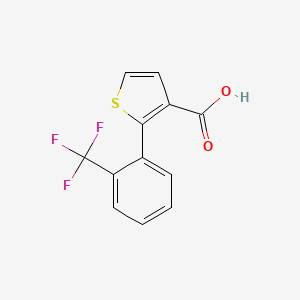

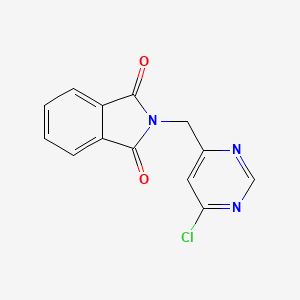
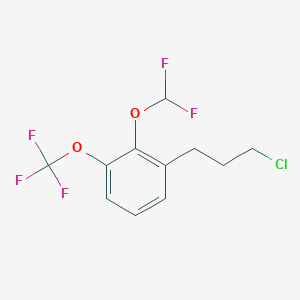
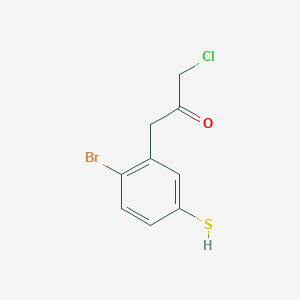
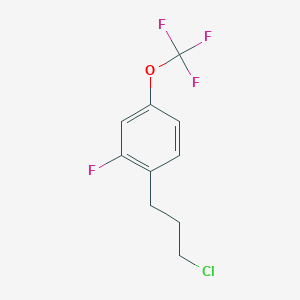
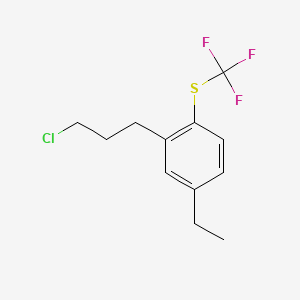
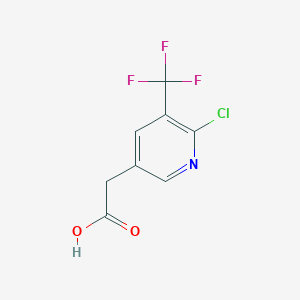

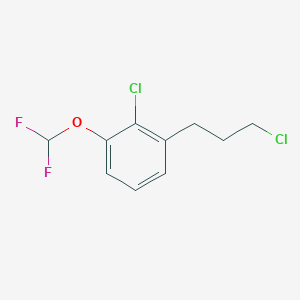
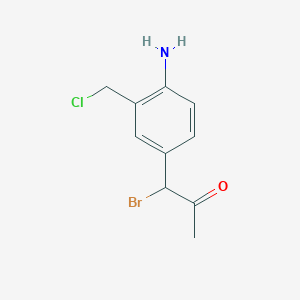
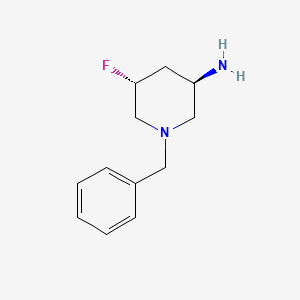
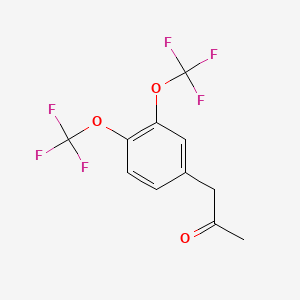
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
